tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
Overview
Description
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3S and a molecular weight of 274.38 g/mol . This compound is characterized by the presence of a tert-butyl group, a sulfinyl group, and an azetidine ring, making it a unique and interesting molecule for various chemical and biological applications.
Preparation Methods
The synthesis of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate typically involves the reaction of tert-butylamine with other reagents to form the desired product. One common method involves the use of tert-butylsulfinamide as a starting material, which undergoes a series of reactions to form the final compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The azetidine ring can also interact with biological targets, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate include:
tert-Butylamine: A simpler compound with a similar tert-butyl group but lacking the sulfinyl and azetidine functionalities.
tert-Butylsulfinamide: Contains the sulfinyl group but lacks the azetidine ring.
This compound analogs: Compounds with slight modifications to the structure, such as different substituents on the azetidine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBIXWHPZPUSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718471 | |
Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-32-5 | |
Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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